Cyclohexylidenecyanoacetic acid
Overview
Description
Cyclohexylidenecyanoacetic acid is an organic compound . It appears as a white crystalline solid . The molecular formula is C10H11NO2 and the molecular weight is 177.20g/mol .
Synthesis Analysis
The synthesis of Cyclohexylidenecyanoacetic acid involves the condensation of cyclohexanone and cyanoacetic acid in the presence of ammonium acetate . The reaction is carried out in a round-bottomed flask equipped with a side arm through which a capillary tube is inserted . The mixture is heated in an oil bath at 160–165° so that a vigorous reflux is maintained .
Molecular Structure Analysis
The molecular structure of Cyclohexylidenecyanoacetic acid can be analyzed using various analytical methods . These methods can examine primary amino acid sequence changes, posttranslational modifications, and higher-order structural changes .
Chemical Reactions Analysis
The chemical reactions involving Cyclohexylidenecyanoacetic acid can be analyzed using various techniques . For example, cyclic voltammetry can be a powerful tool to observe equilibria in solution .
Physical And Chemical Properties Analysis
Cyclohexylidenecyanoacetic acid has a melting point of 105-109 ℃ and a boiling point of 200-201 ℃ . More detailed physical and chemical properties can be analyzed using various techniques .
Scientific Research Applications
Chemical Synthesis and Industrial Applications
Cyclohexylidenecyanoacetic acid is utilized in various chemical synthesis processes. It plays a role in condensation reactions, particularly in carbonyl-active methylene condensations, and is involved in decarboxylation processes (Cope et al., 2003). Additionally, it serves as a precursor in the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These derivatives have potential antimicrobial applications (Darwish et al., 2014).
Catalysis and Chemical Reactions
Cyclohexylidenecyanoacetic acid is involved in the synthesis of various chemical compounds. For example, it is used in the synthesis of substituted 3-carbethoxy(methoxy)-5-cyano-1,2,3,4-tetrahydrospirocyclohexane-4-pyridine-2-thiones, which are important for further chemical modifications and potential applications in material science (Dyachenko et al., 2004). Furthermore, it is utilized in the multicomponent reaction of cyclohexyl isocyanide, leading to the formation of various cyanoacrylate derivatives (Anary‐Abbasinejad et al., 2010).
Green Chemistry and Environmental Applications
In the field of green chemistry, cyclohexylidenecyanoacetic acid-related compounds like cyclohexanone have been studied for their role in environmentally friendly chemical processes. For instance, cyclohexanone is a key intermediate in the manufacture of polyamides and has been the subject of research for selective hydrogenation under mild conditions, highlighting its importance in sustainable industrial processes (Wang et al., 2011). Additionally, the oxidation of cyclohexane, a process related to cyclohexylidenecyanoacetic acid, is essential for producing raw materials like adipic acid and caprolactam, crucial in various industrial applications (Kumar et al., 2009).
properties
IUPAC Name |
2-cyano-2-cyclohexylideneacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAMEGWTNNOKOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(C#N)C(=O)O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70190604 | |
Record name | Cyanocyclohexylideneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylidenecyanoacetic acid | |
CAS RN |
37107-50-9 | |
Record name | 2-Cyano-2-cyclohexylideneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37107-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyanocyclohexylideneacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037107509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37107-50-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyanocyclohexylideneacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70190604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanocyclohexylideneacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.486 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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